2-Bromo-N-propyl-5-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-propyl-5-(trifluoromethyl)benzamide is an organic compound that features a bromine atom, a propyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-propyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amine Addition: The acid chloride is then reacted with propylamine (C₃H₇NH₂) in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and reaction times to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-propyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-N-propyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to introduce trifluoromethyl and bromine functionalities.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-N-propyl-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with an amine group instead of a propyl group.
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a propyl group.
2-Bromo-N-methyl-5-(trifluoromethyl)benzamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
2-Bromo-N-propyl-5-(trifluoromethyl)benzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and trifluoromethyl groups also imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-bromo-N-propyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-2-5-16-10(17)8-6-7(11(13,14)15)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYOGQJGMUPJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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